molecular formula C8H9NO4 B1600059 (4-Nitro-1,2-phenylene)dimethanol CAS No. 22162-19-2

(4-Nitro-1,2-phenylene)dimethanol

Cat. No.: B1600059
CAS No.: 22162-19-2
M. Wt: 183.16 g/mol
InChI Key: BVWREOCJVMLGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Nitro-1,2-phenylene)dimethanol is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol. This compound features a benzene ring substituted with nitro and hydroxymethyl groups at the 1 and 2 positions, respectively.

Synthetic Routes and Reaction Conditions:

  • Nitration of Phenylene Dimethanol: One common synthetic route involves the nitration of phenylene dimethanol using nitric acid and sulfuric acid under controlled temperature conditions.

  • Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds to produce this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration reactions, where precise control of reaction conditions such as temperature, pressure, and concentration of reagents is crucial to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).

Major Products Formed:

  • Oxidation: 4-Nitrobenzoic acid, 4-Nitrobenzaldehyde.

  • Reduction: 4-Aminophenol, 4-Nitroaniline.

  • Substitution: 4-Bromonitrobenzene, 4-Chloronitrobenzene.

Biochemical Analysis

Biochemical Properties

(4-Nitro-1,2-phenylene)dimethanol plays a significant role in biochemical reactions, particularly in the context of photo-crosslinking. It has been observed to react with lysine residues under UV light activation . This interaction is crucial for studying protein-protein interactions in living cells. The compound’s ability to form covalent bonds with lysine residues makes it a valuable tool for capturing and analyzing transient protein interactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s nitro group is reactive under UV light, enabling it to form covalent bonds with lysine residues in proteins . This photo-crosslinking mechanism allows for the stabilization of protein complexes, facilitating the study of protein interactions and functions. Furthermore, the compound’s ability to inhibit or activate enzymes through covalent modification can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature. Studies have shown that prolonged exposure to UV light can enhance the compound’s reactivity, leading to increased crosslinking efficiency . This also raises concerns about potential degradation and loss of activity over time. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of optimizing experimental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in photo-crosslinking reactions highlights its interaction with lysine residues in proteins . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, the compound’s influence on enzyme activity can further modulate metabolic pathways, impacting overall cellular function.

Scientific Research Applications

(4-Nitro-1,2-phenylene)dimethanol is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and pathways involving nitro compounds.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Nitro-1,3-benzenedimethanol: Similar structure but different positions of nitro and hydroxymethyl groups.

  • 4-Nitrobenzene-1,2-diol: Another compound with nitro and hydroxyl groups on the benzene ring.

Uniqueness: (4-Nitro-1,2-phenylene)dimethanol is unique due to its specific arrangement of nitro and hydroxymethyl groups, which influences its reactivity and applications compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(hydroxymethyl)-4-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-4-6-1-2-8(9(12)13)3-7(6)5-11/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWREOCJVMLGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452087
Record name (4-Nitro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22162-19-2
Record name (4-Nitro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-nitrophthalic acid (40 g, 189.5 mmol) in THF (500 mL) was added dropwise over 1.5 h to a solution of borane-THF complex (1 M, 490 mL, 490 mmol), keeping the reaction temperature between 0° C. and 5° C. After the addition, the reaction mixture was allowed to warm slowly to ambient temperature and stirred for 18 h. MeOH (100 mL) was added carefully and the precipitated solid dissolved. The mixture was concentrated in vacuo to about 500 mL, cooled to 0° C., and 10 N NaOH was added to adjust the pH to 10-11. This mixture was extracted with EtOAc (3×600 mL) and the combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound. MS: m/z=207 (M−OH+CH3CN).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of borane.tetrahydrofuran complex (70 mL of 1.5 M solution in tetrahydrofuran/diethyl ether) cooled to 0° C. under nitrogen was added a solution of 4-nitrophthalic acid (7.01 g; 33.2 mmol) in tetrahydrofuran (50 mL) dropwise over a 20 minute period. At the end of the addition, the mixture was allowed to stir for 3.5 h at 0° C. The mixture was allowed to warm to room temperature and then refluxed for 18 h. The mixture was allowed to cool to room temperature, quenched with methanol and concentrated in vacuo. The residue was taken up into ethyl acetate, washed with saturated sodium bicarbonate solution followed by brine solution. The organic extract was dried (sodium sulfate), filtered and concentrated in vacuo to give 5.61 g (92%) of 4-nitro-1,2-di-hydroxymethyl benzene as a white solid: ES-LRMS calcd for C8H8NO4 (M+−1) 182, found 182.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.01 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Nitro-1,2-phenylene)dimethanol
Reactant of Route 2
(4-Nitro-1,2-phenylene)dimethanol
Reactant of Route 3
(4-Nitro-1,2-phenylene)dimethanol
Reactant of Route 4
Reactant of Route 4
(4-Nitro-1,2-phenylene)dimethanol
Reactant of Route 5
Reactant of Route 5
(4-Nitro-1,2-phenylene)dimethanol
Reactant of Route 6
(4-Nitro-1,2-phenylene)dimethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.